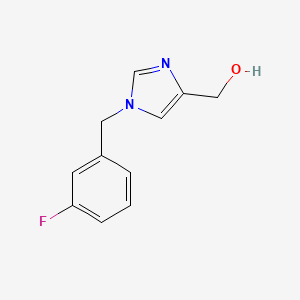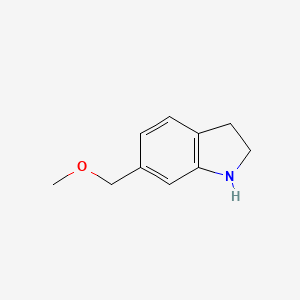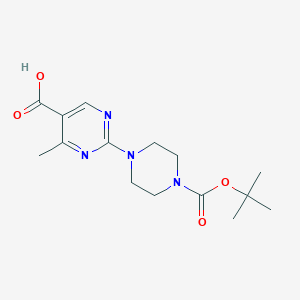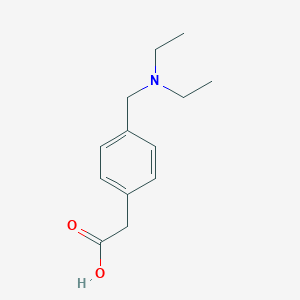
(1-(3-fluorobenzyl)-1H-imidazol-4-yl)methanol
Overview
Description
The compound “(1-(3-fluorobenzyl)-1H-imidazol-4-yl)methanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “3-Fluorobenzyl alcohol” and “1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” have been synthesized . The synthesis of these compounds often involves the reaction of a fluorobenzyl halide with an appropriate nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The imidazole ring and the fluorobenzyl group could potentially undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, “3-Fluorobenzyl alcohol” has a density of 1.1600g/mL, a boiling point of 104°C to 105°C, and a refractive index of 1.5080 to 1.511 .
Scientific Research Applications
Synthesis and Potential Applications
Antimicrobial Activity : A study by Maheta et al. (2012) explored the synthesis of novel imidazole derivatives, demonstrating potential antimicrobial activity. This research indicates the significance of imidazole compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Fluorescent Probes : Zheng Wen-yao (2012) synthesized a compound with strong fluorescence properties, highlighting the application of imidazole derivatives in creating fluorescent probes for zinc ions, which can be pivotal in biological imaging and sensing applications (Zheng, 2012).
PET Imaging : Research by Iwata et al. (2000) involved the synthesis of a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies, showcasing the use of imidazole derivatives in developing radioligands for brain imaging (Iwata et al., 2000).
Homogeneous Catalysis : A study by Donthireddy et al. (2020) reported the development of efficient ruthenium(II)-based catalysts incorporating imidazole ligands for C-N bond-forming reactions. This work underscores the utility of imidazole compounds in catalyzing organic transformations, contributing to the synthesis of complex organic molecules (Donthireddy, Illam, & Rit, 2020).
Corrosion Inhibition : Costa et al. (2021) investigated imidazole derivatives for their effectiveness in inhibiting corrosion of carbon steel in acidic mediums, providing insights into the application of these compounds in protecting metal surfaces (Costa et al., 2021).
properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHBZBUAVZRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)










![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)